molecular formula C20H18ClN3O5S2 B6572868 N-(4-chlorophenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide CAS No. 1021227-58-6

N-(4-chlorophenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6572868
CAS No.: 1021227-58-6
M. Wt: 480.0 g/mol
InChI Key: BRIKJJQPNDUUTH-UHFFFAOYSA-N
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Description

This compound is a sulfanyl acetamide derivative featuring a pyrimidinone core substituted with a 4-ethoxybenzenesulfonyl group and a 4-chlorophenyl acetamide moiety.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S2/c1-2-29-15-7-9-16(10-8-15)31(27,28)17-11-22-20(24-19(17)26)30-12-18(25)23-14-5-3-13(21)4-6-14/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIKJJQPNDUUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (pyrimidinone cores, sulfonyl/sulfanyl linkages, and substituted acetamide groups) but differ in substituents, leading to variations in physicochemical properties and biological activities:

N-(2,4-Dimethoxyphenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

  • Key Differences :
    • Substituents : 2,4-Dimethoxyphenyl (electron-donating groups) vs. 4-chlorophenyl (electron-withdrawing).
    • Sulfonyl Group : 4-Ethylbenzenesulfonyl vs. 4-ethoxybenzenesulfonyl.
  • Implications: The methoxy groups increase solubility but may reduce metabolic stability due to demethylation pathways.

2-{[5-(3-Chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

  • Key Differences :
    • Sulfonyl Group : 3-Chloro-4-methoxybenzenesulfonyl introduces steric hindrance and enhanced halogen bonding.
    • Acetamide Chain : Cyclohexenylethyl group vs. 4-chlorophenyl.
  • Implications :
    • The chloro-methoxy combination may improve target selectivity in hydrophobic binding pockets.
    • The cyclohexenyl group introduces conformational rigidity, possibly affecting bioavailability .

N-(4-Chlorobenzyl)-2-{[6-methyl-2-(4-trifluoromethylphenyl)-4-pyrimidinyl]sulfanyl}acetamide

  • Key Differences :
    • Pyrimidine Core : 6-Methyl-2-(trifluoromethylphenyl) vs. 5-sulfonyl-6-oxo-1,6-dihydropyrimidin-2-yl.
    • Substituents : Trifluoromethyl group (strong electron-withdrawing) vs. ethoxybenzenesulfonyl.
  • Implications :
    • The trifluoromethyl group enhances electronegativity and resistance to oxidative metabolism.
    • Lack of a sulfonamide group may reduce interactions with sulfonamide-sensitive targets .

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

  • Key Differences: Pyrimidine Core: 4,6-Diaminopyrimidine vs. 6-oxo-1,6-dihydropyrimidine. Functional Groups: Amino groups vs. sulfonyl and oxo groups.
  • Reduced steric bulk compared to the sulfonyl-substituted analog may limit target specificity .

Research Findings and Implications

  • Crystallographic Insights : The target compound’s crystal structure (similar to ) reveals intermolecular hydrogen bonds (e.g., C–H⋯O), which stabilize its conformation and may influence solid-state solubility.
  • Synthetic Feasibility : The ethoxybenzenesulfonyl group requires careful sulfonation conditions to avoid over-oxidation, unlike ethyl or methyl analogs .
  • Biological Activity : Sulfonyl and sulfanyl groups are critical for inhibiting tyrosine kinases or carbonic anhydrases, but substituent variations (e.g., ethoxy vs. trifluoromethyl) dictate selectivity and potency .

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